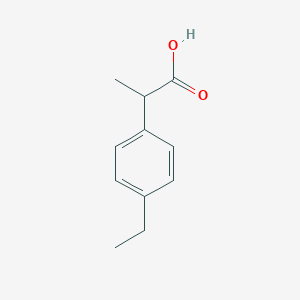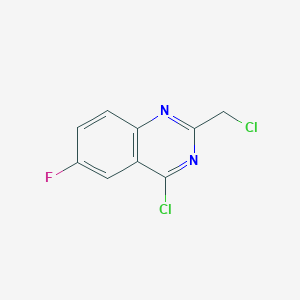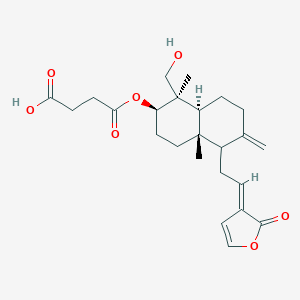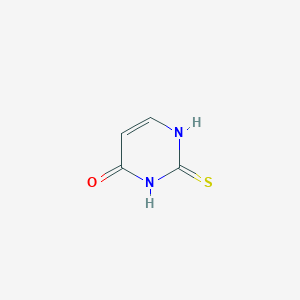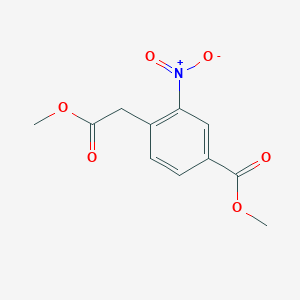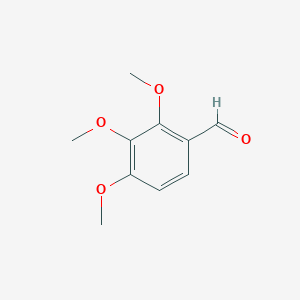
1H-Pyrrole, 2-(ethoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 2-(ethoxymethyl)- is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic compounds that contain a five-membered ring with one nitrogen atom. They have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 2-(ethoxymethyl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis, which are essential processes for the survival of cancer cells and viruses.
Biochemical and Physiological Effects:
1H-Pyrrole, 2-(ethoxymethyl)- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses, reduce inflammation, and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-Pyrrole, 2-(ethoxymethyl)- in lab experiments is its broad range of biological activities. It can be used to study the mechanisms of cancer cell growth, viral replication, and bacterial infections. However, one of the limitations of using 1H-Pyrrole, 2-(ethoxymethyl)- in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are many future directions for the study of 1H-Pyrrole, 2-(ethoxymethyl)-. One potential direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Another potential direction is the study of its mechanism of action, which may lead to the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. Additionally, the study of the biochemical and physiological effects of 1H-Pyrrole, 2-(ethoxymethyl)- may lead to the identification of new targets for drug development.
Méthodes De Synthèse
The synthesis of 1H-Pyrrole, 2-(ethoxymethyl)- can be achieved through a multistep process. The first step involves the reaction between ethyl acetoacetate and hydrazine hydrate to form 1,2-dihydropyrazine. The second step involves the cyclization of 1,2-dihydropyrazine with ethyl orthoformate in the presence of a Lewis acid catalyst to form 1H-Pyrrole, 2-(ethoxymethyl)-.
Applications De Recherche Scientifique
1H-Pyrrole, 2-(ethoxymethyl)- has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and bacterial infections.
Propriétés
Numéro CAS |
148103-76-8 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
2-(ethoxymethyl)-1H-pyrrole |
InChI |
InChI=1S/C7H11NO/c1-2-9-6-7-4-3-5-8-7/h3-5,8H,2,6H2,1H3 |
Clé InChI |
CCJKTCUYTPTZPA-UHFFFAOYSA-N |
SMILES |
CCOCC1=CC=CN1 |
SMILES canonique |
CCOCC1=CC=CN1 |
Synonymes |
1H-Pyrrole,2-(ethoxymethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



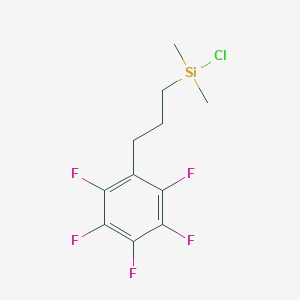

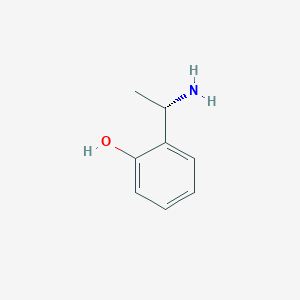
![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)
![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)


